molecular formula C9H12N2 B131276 2-Allyl-6-aminophenylamine CAS No. 154490-93-4

2-Allyl-6-aminophenylamine

Cat. No.: B131276
CAS No.: 154490-93-4
M. Wt: 148.2 g/mol
InChI Key: VEMJTFKCHDTFMC-UHFFFAOYSA-N
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Description

2-Allyl-6-aminophenylamine is an organic compound with the molecular formula C9H12N2 It is a derivative of benzene, featuring both an allyl group and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-aminophenylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-nitroaniline.

    Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Allylation: The resulting 2-aminophenylamine is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the allyl group is oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under controlled conditions.

Major Products:

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include various amines and reduced derivatives.

    Substitution: Products include halogenated or sulfonated derivatives.

Scientific Research Applications

2-Allyl-6-aminophenylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Allyl-6-aminophenylamine involves its interaction with various molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    2-Allylaniline: Similar structure but lacks the additional amino group.

    6-Aminophenylamine: Similar structure but lacks the allyl group.

    2-Allyl-4-aminophenylamine: Similar structure but with the amino group in a different position.

Properties

IUPAC Name

3-prop-2-enylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6H,1,4,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMJTFKCHDTFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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